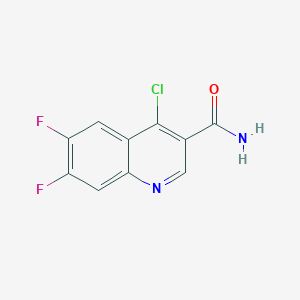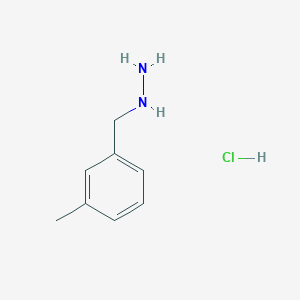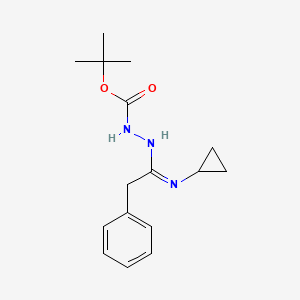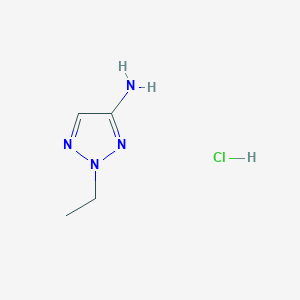
2-(5-Metoxipirimidin-2-IL)anilina
Descripción general
Descripción
2-(5-Methoxypyridin-2-YL)aniline is an organic compound that belongs to the class of heterocyclic aromatic amines It features a pyridine ring substituted with a methoxy group at the 5-position and an aniline group at the 2-position
Aplicaciones Científicas De Investigación
2-(5-Methoxypyridin-2-YL)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as antimicrobial and antiviral agents.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and organic semiconductors.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
Target of Action
It is known to be used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
It’s worth noting that pyrimidines, a class of compounds similar to the given compound, have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Análisis Bioquímico
Biochemical Properties
2-(5-Methoxypyridin-2-YL)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase, which are involved in the degradation of aniline . These interactions are crucial for the compound’s role in metabolic pathways, where it acts as a substrate for enzymatic reactions, leading to the formation of intermediate products.
Cellular Effects
The effects of 2-(5-Methoxypyridin-2-YL)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, 2-(5-Methoxypyridin-2-YL)aniline exerts its effects through specific binding interactions with biomolecules. It has been found to bind to enzymes such as aniline dioxygenase, leading to enzyme activation or inhibition . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for the compound’s biochemical activity and its potential use in therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(5-Methoxypyridin-2-YL)aniline over time are important factors to consider in laboratory settings. Studies have shown that the compound remains stable under certain conditions but may degrade over time when exposed to specific environmental factors . Long-term effects on cellular function have also been observed, with changes in cell viability and metabolic activity noted in both in vitro and in vivo studies . Understanding these temporal effects is crucial for optimizing the use of this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(5-Methoxypyridin-2-YL)aniline vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolic activity . At higher doses, toxic or adverse effects may occur, including changes in liver and kidney function . These dosage-dependent effects are essential for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
2-(5-Methoxypyridin-2-YL)aniline is involved in several metabolic pathways, including the degradation of aniline and the formation of catechol . Enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase play a crucial role in these pathways, facilitating the conversion of the compound into intermediate products. These metabolic pathways are essential for understanding the compound’s biochemical activity and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(5-Methoxypyridin-2-YL)aniline within cells and tissues are influenced by various transporters and binding proteins . The compound is transported across cell membranes through specific transporters, and its distribution within tissues is determined by its interactions with binding proteins. These factors are critical for understanding the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(5-Methoxypyridin-2-YL)aniline is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the cytoplasm and nucleus, where it exerts its biochemical effects. Understanding its subcellular localization is essential for elucidating the compound’s mechanism of action and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxypyridin-2-YL)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 5-methoxypyridine, undergoes nitration to introduce a nitro group at the 2-position. This is followed by reduction to convert the nitro group to an amino group, yielding 2-amino-5-methoxypyridine.
Coupling Reaction: The 2-amino-5-methoxypyridine is then subjected to a coupling reaction with an appropriate aryl halide, such as bromobenzene, in the presence of a palladium catalyst. This results in the formation of 2-(5-Methoxypyridin-2-YL)aniline.
Industrial Production Methods
Industrial production methods for 2-(5-Methoxypyridin-2-YL)aniline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methoxypyridin-2-YL)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-methoxypyridine: A precursor in the synthesis of 2-(5-Methoxypyridin-2-YL)aniline, with similar structural features but different reactivity.
2-Methoxy-5-methylaniline: Another related compound with a methoxy group and aniline moiety, used in similar applications.
Uniqueness
2-(5-Methoxypyridin-2-YL)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of novel compounds with tailored biological and chemical properties.
Propiedades
IUPAC Name |
2-(5-methoxypyridin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-9-6-7-12(14-8-9)10-4-2-3-5-11(10)13/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUMJGBJCUJERY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695925 | |
| Record name | 2-(5-Methoxypyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-91-1 | |
| Record name | 2-(5-Methoxypyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride](/img/structure/B1423663.png)
![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-phenoxyethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1423664.png)


![[6-Chloro-4-(methylamino)pyridin-3-yl]methanol](/img/structure/B1423669.png)




![methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1423678.png)
![1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B1423681.png)
![8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423682.png)
![8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423683.png)
